2,6-Difluoro-4-nitrobenzene-1-thiol

描述

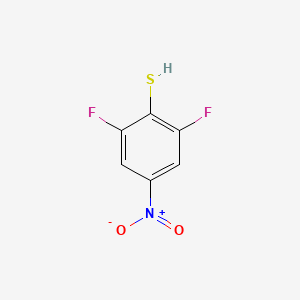

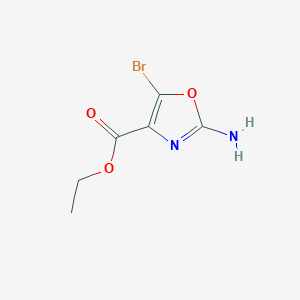

“2,6-Difluoro-4-nitrobenzene-1-thiol” is a chemical compound with the molecular formula C6H3F2NO2S and a molecular weight of 191.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-4-nitrobenzene-1-thiol” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a thiol group . The InChI code for this compound is 1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluoro-4-nitrobenzene-1-thiol” include a boiling point of approximately 272.4°C at 760 mmHg, a density of approximately 1.6 g/cm^3, and a refractive index of n20D 1.59 .科学研究应用

Organic Synthesis and Chemical Reactions

The synthesis and structural investigation of electron-rich nitroaromatics, including compounds structurally related to 2,6-Difluoro-4-nitrobenzene-1-thiol, have demonstrated their utility in nucleophilic aromatic substitution reactions. These reactions facilitate the introduction of various amine substituents, highlighting the compounds' potential in designing electron-donating materials and understanding the electronic effects of nitro groups in aromatic systems (White et al., 2019). Additionally, the use of thiols for S-derivatization of nitrobenzenes has been explored, indicating the compounds' versatility in synthetic organic chemistry and the potential for creating novel chemical entities (Zlotin et al., 2000).

Materials Science and Nanotechnology

Research into the oxidative polymerization of fluorophenols, such as 2,6-difluorophenol, to form crystalline polyphenylene oxides reveals applications in materials science. These polymers exhibit unique properties suitable for advanced material applications, including high thermal stability and resistance to solvents (Ikeda et al., 2000). Furthermore, the assembly of fluorine-containing molecular rotors on gold nanoparticles demonstrates the intersection of organic synthesis and nanotechnology, offering insights into surface chemistry and molecular motion at the nanoscale (Thibeault et al., 2010).

Electrochemistry and Environmental Applications

The electrochemical reduction of nitrobenzene, including studies in ionic liquids, provides important insights into the reactivity of nitroaromatic compounds. This research has implications for environmental remediation, where the reduction of nitroaromatic pollutants to less harmful products is a critical challenge (Silvester et al., 2006). Additionally, the study of Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential for using zerovalent iron in treating industrial wastewater contaminated with nitroaromatic compounds (Mantha et al., 2001).

Molecular Electronics

The tuning of the hole injection barrier at the organic/metal interface with self-assembled functionalized aromatic thiols, including perfluoro-substituted phenylenes, showcases the application of these compounds in molecular electronics. This research provides a pathway to improve the efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells by optimizing the interface between organic semiconductors and metal contacts (Chen et al., 2006).

属性

IUPAC Name |

2,6-difluoro-4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMHVHBXSUFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-nitrobenzene-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)

![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)

![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)

![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)